molecular formula C16H17ClN2O2 B12943619 tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

Cat. No.: B12943619
M. Wt: 304.77 g/mol
InChI Key: CKQOYZZVGLARQG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl pyridine derivative. The reaction is often catalyzed by palladium and requires the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H17ClN2O2C_{15}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 304.77 g/mol. The structural complexity of this compound allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the chloro group on the phenyl ring.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for further therapeutic exploration.

The biological mechanisms through which this compound operates are still being elucidated. Key points include:

  • Target Interactions : The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
  • Biochemical Pathways : It is known to affect various metabolic pathways by inhibiting detoxification enzymes, potentially leading to oxidative stress within cells.
  • Pharmacokinetics : Factors such as solubility and stability in biological environments influence its bioavailability and overall efficacy .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Efficacy : In tests against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Comparison Drug
MCF-75.855-Fluorouracil
A5493.0Doxorubicin

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been documented:

  • Enzyme Targeting : It has shown promise in inhibiting enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of this compound on HeLa cells, demonstrating significant reductions in cell viability and induction of apoptosis at higher concentrations .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-pyridin-2-ylphenyl)carbamate

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)19-11-7-8-13(17)12(10-11)14-6-4-5-9-18-14/h4-10H,1-3H3,(H,19,20)

InChI Key

CKQOYZZVGLARQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

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